4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride
Overview
Description
This compound, also known as 4-{5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride, is a chemical with the molecular formula C11H13ClN4O .
Synthesis Analysis
The synthesis of this compound might involve the use of pyrrolidine, a versatile scaffold for novel biologically active compounds . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, an oxadiazole ring, and a pyridine ring . The molecular formula is C11H13ClN4O , with an average mass of 392.454 Da and a monoisotopic mass of 392.196075 Da .Scientific Research Applications
Anticancer Applications
Research indicates that derivatives of 1,3,4-oxadiazoles, including compounds structurally related to "4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride," have been synthesized and evaluated for their anticancer activities. For instance, substituted 1,3,4-oxadiazolyl tetrahydropyridines have been investigated as potential anticancer agents, showing moderate cytotoxicity against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007). Additionally, the synthesis and anticancer evaluation of various 1,3,4-oxadiazoles and their derivatives have revealed significant cytotoxicity against several cancer cell lines, highlighting their potential as therapeutic agents (Abdo & Kamel, 2015).
Antimicrobial Activity
Compounds featuring the 1,3,4-oxadiazole ring have also been synthesized for their antimicrobial properties. For example, new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring have been found to exhibit strong antimicrobial activity, indicating their potential in developing new antimicrobial agents (Krolenko et al., 2016).
Synthesis and Chemical Behavior
Studies have also focused on the synthesis and chemical behavior of 1,3,4-oxadiazole derivatives, exploring their structural characteristics and reactions under various conditions. For instance, the reaction of 3,4-diaroyl-1,2,5-oxadiazole-2-oxide with hydrazine hydrate has been investigated, contributing to the understanding of the chemical properties and potential applications of these compounds in materials science and organic synthesis (Takahashi et al., 1995).
Plant Growth Stimulation
The potential of 1,3,4-oxadiazole derivatives in stimulating plant growth has also been explored. A study on new 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide derivatives, including those containing a 1,3,4-oxadiazole ring, has revealed a pronounced effect in stimulating plant growth, opening avenues for agricultural applications (Pivazyan et al., 2019).
properties
IUPAC Name |
3-pyridin-4-yl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O.2ClH/c1-2-9(13-5-1)11-14-10(15-16-11)8-3-6-12-7-4-8;;/h3-4,6-7,9,13H,1-2,5H2;2*1H/t9-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLRQVMGYGXONE-WWPIYYJJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC=NC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC(=NO2)C3=CC=NC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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